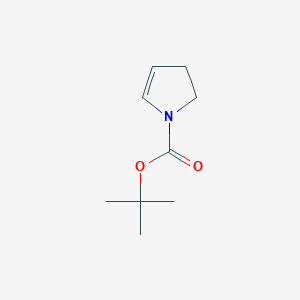

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

CAS No.: 73286-71-2

Cat. No.: VC2031808

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73286-71-2 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | tert-butyl 2,3-dihydropyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 |

| Standard InChI Key | DCVICHWBECIALB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC=C1 |

Introduction

Chemical Structure and Properties

Structural Information

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate consists of a 2,3-dihydropyrrole ring with a tert-butyloxycarbonyl group attached to the nitrogen atom. The molecular formula is C9H15NO2, with a molecular weight of approximately 169.22 g/mol . The compound features a partially reduced pyrrole ring with a double bond between the C-4 and C-5 positions, while the C-2 and C-3 positions remain saturated. The tert-butyloxycarbonyl group attached to the nitrogen provides protection while maintaining the planarity around the nitrogen center.

The structural representation can be described using various chemical notations:

Synonyms and Identifiers

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is known by several synonyms in scientific literature and commercial catalogs:

-

1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester

-

2,3-Dihydro-1H-pyrrole-1-carboxylic acid tert-butyl ester

-

2,3-Dihydropyrrole-1-carboxylic acid tert-butyl ester

-

N-Boc-2,3-dihydro-1H-pyrrole

-

N-Boc-2,3-dihydropyrrole

These alternative names reflect different naming conventions in organic chemistry and help researchers identify the compound across various databases and literature sources.

Chemical Reactivity

Functional Group Reactivity

The reactivity of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is primarily governed by two key structural features: the partially unsaturated pyrrole ring and the tert-butyloxycarbonyl protecting group. The compound can undergo typical reactions associated with esters and nitrogen-containing heterocycles, including hydrolysis and nucleophilic substitutions .

The C=C double bond within the ring system represents a site of high reactivity, making the compound susceptible to various addition reactions. Electrophilic additions can occur at this position, leading to functionalized derivatives. Additionally, the double bond can participate in cycloaddition reactions, including Diels-Alder reactions when acting as a dienophile, thereby enabling the construction of more complex ring systems.

The tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom serves as a temporary mask for the nitrogen's reactivity. This group can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, to reveal the free amine. This selective deprotection strategy is valuable in multi-step synthesis procedures where controlled reactivity is essential.

Reaction Mechanisms

The reactivity mechanisms of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate vary depending on the specific transformation. For the deprotection of the Boc group, the mechanism involves protonation of the carbonyl oxygen, followed by the formation of a carbocation intermediate and subsequent decomposition to release carbon dioxide and isobutene, liberating the free amine.

In electrophilic addition reactions at the C=C double bond, the mechanism typically involves initial attack by the electrophile to form a carbocation intermediate, which is then captured by a nucleophile. The regioselectivity of these additions is influenced by the electronic effects of the adjacent nitrogen atom and the carbamate group.

Nucleophilic substitutions at the carbonyl carbon of the Boc group follow standard acyl substitution pathways, with the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the leaving group.

Applications in Chemical Research

Role in Organic Synthesis

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis, valued for its unique structural features and reactivity . Its utility stems from several key characteristics:

-

The partially reduced pyrrole ring provides a scaffold that can be further functionalized at various positions.

-

The N-Boc protection allows for selective modifications of the ring system while preventing unwanted reactions at the nitrogen center.

-

The presence of the C=C double bond offers a handle for introducing additional functionality through various addition reactions.

-

The ability to selectively remove the Boc group under specific conditions enables strategic unveiling of the nitrogen reactivity at desired stages of synthesis.

These features make the compound particularly valuable in the construction of complex molecular architectures, including natural product analogs and pharmaceutical intermediates.

Applications in Medicinal Chemistry

In medicinal chemistry, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate serves as an important building block for the synthesis of biologically active compounds . The pyrrole ring system appears in numerous natural products and pharmaceuticals, making this protected derivative a valuable starting point for drug discovery efforts.

Specific applications in medicinal chemistry include:

-

Development of heterocyclic compounds with potential antiviral, antibacterial, or antifungal activities.

-

Synthesis of enzyme inhibitors and receptor modulators for various therapeutic targets.

-

Creation of peptidomimetics, where the pyrrole ring can serve as a conformationally restricted amino acid surrogate.

-

Exploration of structure-activity relationships in drug candidates containing the pyrrole or dihydropyrrole moiety.

A particularly notable example is the related compound (S)-tert-butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate, which serves as a crucial building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes.

Comparative Analysis with Related Compounds

Structural Analogs

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate belongs to a family of N-protected heterocycles with various structural modifications. A comparative analysis with its structural analogs provides insights into the relationship between structural variations and properties or applications.

Table 1: Comparison of Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with Structural Analogs

These structural analogs demonstrate how minor modifications to the basic scaffold can lead to compounds with distinct properties and applications. The position of unsaturation, the presence of additional functional groups, and the incorporation of additional ring systems all contribute to the diversity of this compound class.

Functional Derivatives

Various functional derivatives of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate have been developed to introduce specific functionalities for targeted applications.

Table 2: Functional Derivatives of Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Recent Research Developments

Synthetic Methodologies

Recent research involving tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate has focused on developing improved synthetic methodologies for its preparation and subsequent transformations. These efforts aim to enhance the efficiency, selectivity, and sustainability of reactions involving this compound.

Researchers continue to explore new catalytic systems for selective functionalization of the heterocyclic core, enabling access to more complex derivatives with precise control over regiochemistry and stereochemistry. Additionally, there is ongoing interest in developing more environmentally friendly synthetic approaches that reduce the use of hazardous reagents and solvents.

The application of flow chemistry techniques to the synthesis and transformation of this compound represents another area of active research, offering potential advantages in terms of reaction control, scalability, and safety.

Applications in Complex Molecule Synthesis

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate continues to find applications in the synthesis of complex molecules, particularly those with potential therapeutic value. Its role as a building block in medicinal chemistry is expanding, with researchers utilizing its unique structural features to access novel chemical space.

The compound's versatility in introducing the dihydropyrrole motif into larger molecular frameworks makes it valuable in diversity-oriented synthesis approaches aimed at generating libraries of compounds for biological screening. Such libraries can accelerate the discovery of hit compounds for various therapeutic targets.

Furthermore, the strategic use of this compound in total synthesis endeavors highlights its utility in constructing the core structures of natural products and their analogs. The ability to selectively modify the dihydropyrrole scaffold at various positions enables precise tailoring of molecular properties to achieve desired biological activities.

Future Prospects and Challenges

Emerging Applications

The future of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate in chemical research appears promising, with several emerging applications on the horizon:

-

Integration into automated synthesis platforms for high-throughput chemistry, enabling rapid exploration of chemical space for drug discovery.

-

Application in the development of functional materials, where the dihydropyrrole motif could contribute to specific material properties.

-

Utilization in bioorthogonal chemistry approaches, where carefully designed derivatives could participate in selective reactions within biological systems.

-

Exploration of its potential in asymmetric synthesis methodologies, particularly when combined with chiral catalysts or auxiliaries.

These emerging applications underscore the continuing relevance of this compound in advancing various fields of chemical research.

Research Challenges

Despite its utility, several challenges remain in the research and application of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate:

-

Developing more selective and efficient methods for functionalizing specific positions of the dihydropyrrole ring.

-

Enhancing the stereoselectivity of transformations involving the compound, particularly for creating chiral centers within the ring system.

-

Improving the scalability of reactions involving this compound for potential industrial applications.

-

Addressing stability issues that may arise during certain transformations, particularly those involving harsh reaction conditions.

Addressing these challenges will require continued research efforts and innovation in synthetic methodology, potentially leading to expanded applications and improved processes involving this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume